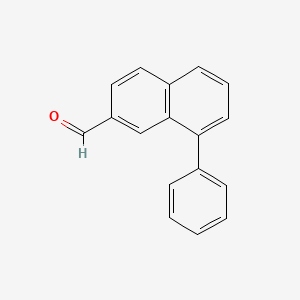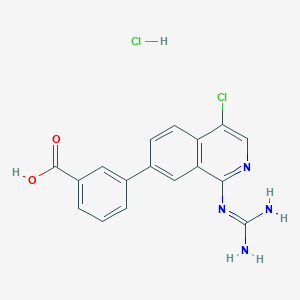
8-Phenylnaphthalene-2-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenylnaphthalene-2-carboxaldehyde is an organic compound with the molecular formula C17H12O It is a derivative of naphthalene, where a phenyl group is attached to the 8th position and a formyl group is attached to the 2nd position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenylnaphthalene-2-carboxaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride, followed by a series of reduction and oxidation steps to introduce the formyl group at the desired position. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include catalytic hydrogenation processes or the use of continuous flow reactors to optimize reaction conditions and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
8-Phenylnaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at positions ortho and para to the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst in dichloromethane.
Major Products
Oxidation: 8-Phenylnaphthalene-2-carboxylic acid.
Reduction: 8-Phenylnaphthalene-2-methanol.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
8-Phenylnaphthalene-2-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic aldehydes.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It may be used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 8-Phenylnaphthalene-2-carboxaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through its formyl group, leading to various biochemical responses. The aromatic structure allows for π-π interactions with other aromatic compounds, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxaldehyde: Lacks the phenyl group at the 8th position.
8-Phenylnaphthalene: Lacks the formyl group at the 2nd position.
8-Phenyl-1-naphthaldehyde: The formyl group is at the 1st position instead of the 2nd.
Uniqueness
8-Phenylnaphthalene-2-carboxaldehyde is unique due to the presence of both a phenyl group and a formyl group on the naphthalene ring
Propiedades
| 56432-19-0 | |
Fórmula molecular |
C17H12O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
8-phenylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H12O/c18-12-13-9-10-15-7-4-8-16(17(15)11-13)14-5-2-1-3-6-14/h1-12H |
Clave InChI |
XVFWRNCOMRDLHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/no-structure.png)

![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
